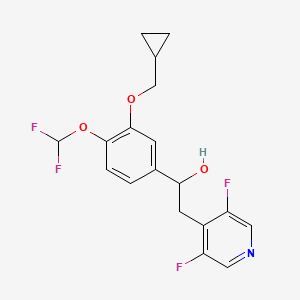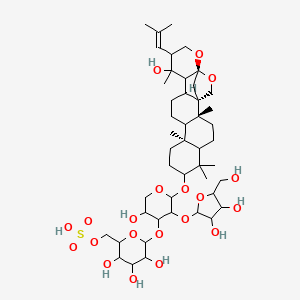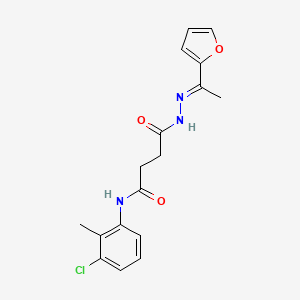![molecular formula C16H15ClO5 B14799113 (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one, also known as 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen or 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen, is a complex organic compound. It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the furocoumarin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-hydroxy-methylbutoxy side chain: This is achieved through nucleophilic substitution reactions, where the chloro group is introduced using reagents like thionyl chloride or phosphorus pentachloride, followed by the addition of the hydroxy-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted furocoumarins.
Applications De Recherche Scientifique
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders like psoriasis and vitiligo.
Industry: Utilized in the development of agricultural chemicals and photodynamic therapy agents.
Mécanisme D'action
The mechanism of action of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include various enzymes and receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific chloro-hydroxy-methylbutoxy side chain, which imparts distinct chemical and biological properties. Similar compounds include:
8-Methoxypsoralen: Known for its use in phototherapy.
5-Methoxypsoralen: Studied for its anticancer properties.
4,5’,8-Trimethylpsoralen: Used in the treatment of skin disorders.
These compounds share a common furocoumarin core but differ in their side chains, leading to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C16H15ClO5 |
|---|---|
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
9-[(2R)-3-chloro-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3/t11-/m1/s1 |
Clé InChI |
VNNTVHKCIBWHDR-LLVKDONJSA-N |
SMILES isomérique |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
SMILES canonique |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)

![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)

![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)

![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)

![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
